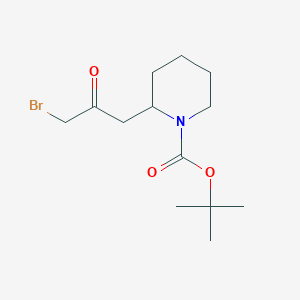![molecular formula C13H27ClN2O2 B13570544 tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride](/img/structure/B13570544.png)
tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group, which provides stability and ease of removal under acidic conditions. The presence of the cyclohexylamino group adds to its versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with 2-(cyclohexylamino)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carbamate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Medicine: In medicine, the compound is used in the development of drugs that target specific enzymes or receptors. Its stability and ease of removal make it an ideal candidate for drug design and synthesis .
Industry: In the industrial sector, tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine. This allows for selective deprotection and subsequent reactions at the amine site .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(cyclohexyl)carbamate
Comparison: tert-Butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride is unique due to the presence of both the cyclohexylamino and tert-butyl groups. This combination provides enhanced stability and versatility in chemical reactions compared to other similar compounds. The cyclohexylamino group adds bulk and hydrophobicity, making it suitable for specific applications in drug design and synthesis.
Eigenschaften
Molekularformel |
C13H27ClN2O2 |
|---|---|
Molekulargewicht |
278.82 g/mol |
IUPAC-Name |
tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-10-9-14-11-7-5-4-6-8-11;/h11,14H,4-10H2,1-3H3,(H,15,16);1H |
InChI-Schlüssel |
IREIASYAQWXGIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCNC1CCCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


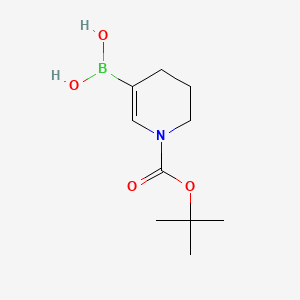
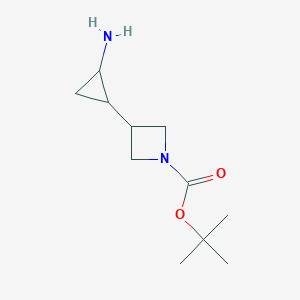
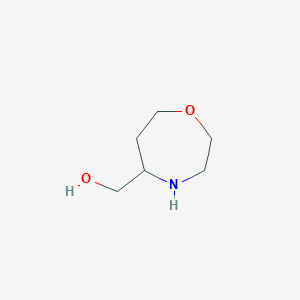
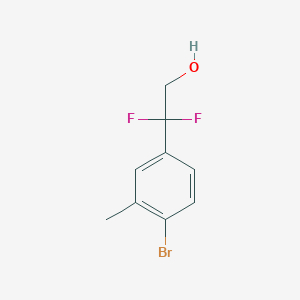
![2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)
![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)
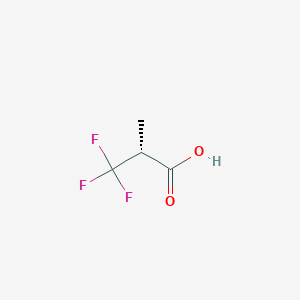
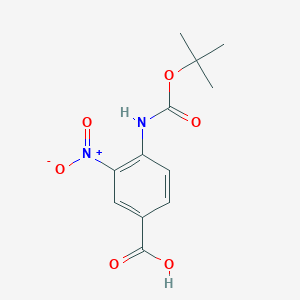
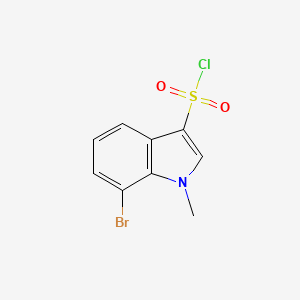
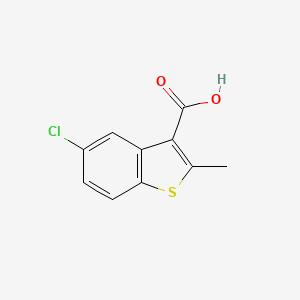
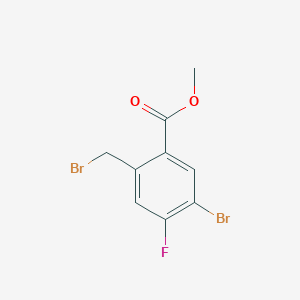
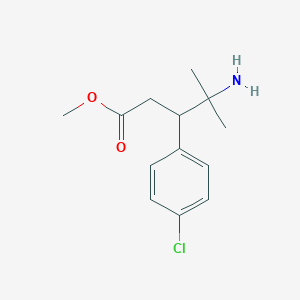
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
